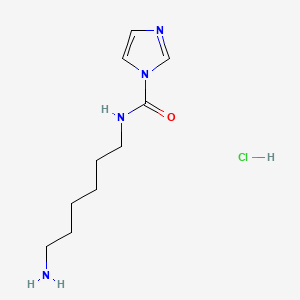

1-(N-6-Amino-n-hexyl)carbamoylimidazole

Description

General Overview of Imidazole (B134444) Scaffolds in Molecular Design

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry and molecular design. nih.gov Its prevalence in nature, notably in the amino acid histidine and purine bases of nucleic acids, underscores its fundamental biological importance. The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to participate in a wide range of chemical interactions. These include hydrogen bonding, metal coordination, and acid-base catalysis, making it a versatile scaffold for the design of therapeutic agents and molecular probes.

Significance of Carbamoylimidazole Moiety in Organic Synthesis and Biological Probes

The carbamoylimidazole moiety is a highly useful functional group in organic synthesis, primarily serving as a stable and less hazardous alternative to isocyanates. uobasrah.edu.iq N-alkyl carbamoylimidazoles are typically crystalline, readily storable, and water-stable compounds. nih.gov They are excellent reagents for the synthesis of ureas, carbamates, and thiocarbamates, reacting with a variety of nucleophiles such as amines, alcohols, and thiols under mild conditions. nih.govuobasrah.edu.iq This reactivity makes them valuable in the construction of complex molecules, including those designed as biological probes to investigate cellular processes. thieme-connect.de

Contextual Role of the Amino-n-hexyl Chain in Molecular Architecture

The 1-(N-6-Amino-n-hexyl)carbamoylimidazole molecule incorporates a six-carbon aliphatic chain, terminating in a primary amine. This amino-n-hexyl chain primarily functions as a flexible linker or spacer arm in molecular architecture. The length and flexibility of the hexyl chain are crucial for positioning the reactive carbamoylimidazole group at an optimal distance from a molecule of interest, thereby minimizing steric hindrance and facilitating interactions with biological targets. The terminal primary amine provides a convenient attachment point for conjugation to other molecules, such as proteins, peptides, or solid supports, through amide bond formation or other bioconjugation techniques. nih.govnih.gov This bifunctional nature is key to its utility in creating molecular tools for chemical biology.

Historical Development and Initial Characterization of this compound

Due to the absence of specific experimental data in the reviewed literature for this compound, the following tables present typical or expected data based on the analysis of similar compounds.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H18N4O |

| Molecular Weight | 210.28 g/mol |

| Appearance | White to off-white crystalline solid (expected) |

| Melting Point | Not available |

| Solubility | Soluble in water and polar organic solvents (expected) |

Interactive Data Table: Physicochemical Properties

Table 2: Spectroscopic Data (Expected)

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to the imidazole ring protons, the methylene protons of the hexyl chain, and the terminal amine protons. |

| ¹³C NMR | Signals for the carbonyl carbon, the imidazole ring carbons, and the aliphatic carbons of the hexyl chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and carbamoyl), C=O stretching (carbamoyl), and C-N stretching. |

Interactive Data Table: Spectroscopic Data (Expected)

Structure

3D Structure of Parent

Properties

CAS No. |

91853-59-7 |

|---|---|

Molecular Formula |

C10H19ClN4O |

Molecular Weight |

246.74 g/mol |

IUPAC Name |

N-(6-aminohexyl)imidazole-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C10H18N4O.ClH/c11-5-3-1-2-4-6-13-10(15)14-8-7-12-9-14;/h7-9H,1-6,11H2,(H,13,15);1H |

InChI Key |

ZGKMBYVBLXODLZ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)C(=O)NCCCCCCN.Cl |

Canonical SMILES |

C1=CN(C=N1)C(=O)NCCCCCCN.Cl |

Synonyms |

1-(N-6-amino-n-hexyl)carbamoylimidazole 6-AHCI |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Scope

Advanced Synthetic Routes to 1-(N-6-Amino-n-hexyl)carbamoylimidazole

The most logical and established pathway to synthesize this compound begins with the symmetrical diamine, 1,6-hexanediamine (B7767898). The core challenge lies in differentiating the two primary amino groups to achieve selective functionalization.

The synthesis commences with the selective protection of one of the primary amino groups of 1,6-hexanediamine. A common and effective method for this is mono-protection using the tert-butoxycarbonyl (Boc) group. This is typically achieved by treating the diamine with one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). tandfonline.comresearchgate.net A facile route involves the sequential addition of one mole of hydrochloric acid followed by one mole of (Boc)₂O, which generates the mono-protected diamine hydrochloride salt in high yield. researchgate.net This intermediate, tert-butyl N-(6-aminohexyl)carbamate (N-Boc-1,6-hexanediamine), is a stable, commercially available solid. sigmaaldrich.comsigmaaldrich.com

With one amine group masked, the remaining free primary amine of N-Boc-1,6-hexanediamine is then activated using 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI is a widely used coupling reagent that activates amines and carboxylic acids under mild conditions. wikipedia.orgyoutube.com The reaction proceeds by the nucleophilic attack of the primary amine onto one of the carbonyl carbons of CDI, displacing an imidazole (B134444) molecule. This forms the N-acylimidazole intermediate, tert-butyl N-(6-(1H-imidazole-1-carboxamido)hexyl)carbamate. The byproducts of this activation are carbon dioxide and imidazole, which are generally easy to remove. youtube.com

Protection: As outlined previously, the mono-Boc protection of 1,6-hexanediamine is a well-established procedure. Methods have been developed that avoid tedious chromatographic separation by first creating the mono-hydrochloride salt of the diamine, which deactivates one amine towards the Boc-anhydride. researchgate.netscielo.org.mx This allows for a "one-pot" procedure that is efficient and scalable. researchgate.netredalyc.org

Deprotection: To yield the final target compound, this compound, the Boc group must be removed from the N-acylimidazole intermediate. The Boc group is classically cleaved under acidic conditions. tandfonline.com Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently removes the Boc group, liberating the terminal primary amine and producing gaseous byproducts (CO₂ and isobutene). tandfonline.com This step must be performed after the CDI activation to ensure the correct isomer is formed.

Optimizing the reaction conditions at each stage is crucial for maximizing the yield and purity of the final product.

For the mono-Boc protection step, key parameters include stoichiometry and the method of addition. Using a slight excess of the diamine can help minimize the formation of the di-protected byproduct. The one-pot method using an acid to form the mono-salt before adding (Boc)₂O generally gives high yields (65-87% for acyclic symmetric diamines) without requiring extensive purification. researchgate.net

For the CDI activation step, solvent choice and temperature are important. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at room temperature. orgsyn.orgnih.gov Cooling the reaction initially can be necessary to prevent the formation of symmetrical urea (B33335) byproducts. orgsyn.org The use of high-quality, dry solvents is essential, as CDI is sensitive to moisture. youtube.com

For the final deprotection step, the concentration of the acid and reaction time must be controlled. Using neat TFA or a concentrated solution in DCM at room temperature is usually sufficient for complete Boc removal within a few hours. tandfonline.com Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) ensures the reaction goes to completion without significant degradation of the product.

Table 1: Summary of Synthetic Steps and Conditions

| Step | Reaction | Key Reagents | Typical Conditions | Reported Yields | Reference |

|---|---|---|---|---|---|

| 1. Mono-protection | 1,6-Hexanediamine → N-Boc-1,6-hexanediamine | (Boc)₂O, HCl | Aq. Methanol, 0°C to RT | ~87% | researchgate.net |

| 2. CDI Activation | N-Boc-1,6-hexanediamine → Boc-protected acylimidazole | 1,1'-Carbonyldiimidazole (CDI) | DCM or THF, RT | Generally high | orgsyn.orgnih.gov |

| 3. Deprotection | Boc-protected acylimidazole → this compound | Trifluoroacetic Acid (TFA) | DCM, RT | Generally high | tandfonline.com |

This compound as a Versatile Synthon

The synthetic utility of this compound stems from the high reactivity of its N-acylimidazole group, which behaves as an activated carbonyl.

The N-acylimidazole moiety is significantly more reactive towards nucleophilic attack than a typical amide. nih.gov This enhanced reactivity allows it to function as an effective equivalent to an isocyanate (R-N=C=O). nih.gov Isocyanates are highly useful but can be hazardous reagents. wikipedia.org this compound provides a safer, more stable alternative for introducing a carbamoyl (B1232498) group. When it reacts with a nucleophile, the imidazole ring is an excellent leaving group, facilitating the acyl transfer reaction in a manner analogous to the addition-elimination reactions of isocyanates. This mimicry is particularly valuable for synthesizing ureas and carbamates under milder conditions than those required for handling isocyanates directly.

The primary application of this synthon involves its reaction with a wide array of nucleophiles at the activated carbonyl center. The presence of the terminal primary amine allows for subsequent conjugation or immobilization, making it a useful heterobifunctional linker.

Reaction with Amines: When treated with a primary or secondary amine, the synthon readily undergoes acyl substitution to form substituted ureas. The imidazole is displaced by the attacking amine, yielding the stable urea derivative and releasing imidazole as a byproduct. youtube.com

Reaction with Alcohols: Similarly, reaction with an alcohol or phenol (B47542) leads to the formation of a carbamate (B1207046). The oxygen nucleophile attacks the carbonyl carbon, displacing the imidazole group. wikipedia.org This reaction is often used to link molecules to hydroxyl-containing surfaces or biomolecules.

Reaction with Thiols: Thiols, being soft and potent nucleophiles, react in a similar fashion to alcohols to produce thiocarbamates. nih.gov

The reactivity towards different nucleophiles generally follows the order of nucleophilicity, with amines reacting more readily than alcohols.

Table 2: Derivatization Reactions

| Nucleophile (Nu-H) | Product Class | General Reaction | Reference |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | Substituted Urea | Synthon + R₂NH → H₂N-(CH₂)₆-NH-C(O)-NR₂ + Imidazole | youtube.com |

| Alcohol (R-OH) | Carbamate | Synthon + R-OH → H₂N-(CH₂)₆-NH-C(O)-OR + Imidazole | wikipedia.org |

| Thiol (R-SH) | Thiocarbamate | Synthon + R-SH → H₂N-(CH₂)₆-NH-C(O)-SR + Imidazole | nih.gov |

Derivatization Reactions with Various Nucleophiles for Research Applications

Formation of Substituted Ureas, Carbamates, and Thiocarbamates

The reaction of N-alkyl carbamoylimidazoles with various nucleophiles provides a straightforward and efficient route to substituted ureas, carbamates, and thiocarbamates. acs.orgnih.gov These reactions typically proceed under mild conditions and offer high yields, making them attractive for both laboratory-scale synthesis and the generation of compound libraries. acs.orgorganic-chemistry.org

The general transformation involves the nucleophilic attack of an amine, alcohol, or thiol on the carbonyl carbon of the carbamoylimidazole, leading to the displacement of the imidazole ring. nih.govacs.org The reactivity of the carbamoylimidazole can be further enhanced by converting it into a more reactive carbamoylimidazolium salt through alkylation. nih.govorganic-chemistry.orgresearchgate.net This "imidazolium effect" results in a significant rate acceleration for the nucleophilic substitution. organic-chemistry.orgresearchgate.net

The reaction of this compound with a primary or secondary amine would yield a substituted urea. Similarly, reaction with an alcohol would produce a carbamate, and a thiol would result in a thiocarbamate. These transformations are highly efficient and can be performed in various organic solvents, and in some cases, even in water. acs.orgnih.govacs.org The chemoselectivity of these reactions is excellent, with amines reacting preferentially in the presence of less reactive nucleophiles like alcohols. acs.org

| Nucleophile | Product | General Reaction Conditions |

| Primary/Secondary Amine | Substituted Urea | Base (e.g., triethylamine), organic solvent or water |

| Alcohol | Carbamate | Base, may require heating or activation to imidazolium (B1220033) salt |

| Thiol | Thiocarbamate | Base, generally proceeds readily |

Synthesis of Hydantoins and Oxazolidinones

Carbamoylimidazole derivatives are valuable precursors for the synthesis of heterocyclic compounds such as hydantoins and oxazolidinones. organic-chemistry.org These scaffolds are present in numerous biologically active molecules and are of significant interest in medicinal chemistry.

The synthesis of hydantoins can be achieved from α-amino amides or esters through a cyclization reaction involving a carbonyl-transfer agent like 1,1'-carbonyldiimidazole (CDI). organic-chemistry.org The reaction of an α-amino ester hydrochloride with a carbamate can also lead to the formation of a hydantoin (B18101) ring system via an intermediate ureido derivative that cyclizes under basic conditions. organic-chemistry.org The use of carbamoylimidazoles provides a controlled method for the introduction of the carbonyl moiety.

Oxazolidinones can be synthesized through various strategies involving carbamates. For instance, the cyclization of N-allylcarbamates mediated by hypervalent iodine is a known method. researchgate.net Another approach involves the reaction of epoxy carbamates to form oxazolidinones. researchgate.net The versatility of carbamoylimidazoles allows for their use in the initial formation of the necessary carbamate precursors for these cyclization reactions. researchgate.net

| Heterocycle | Precursor | Key Reagent/Strategy |

| Hydantoin | α-Amino amide/ester | Carbonyldiimidazole (CDI) or related carbamoylating agent |

| Oxazolidinone | N-Allylcarbamate/Epoxy carbamate | Hypervalent iodine, base-mediated cyclization |

Exploration of Novel Carbonyldiimidazole-Mediated Coupling Reactions

The utility of 1,1'-carbonyldiimidazole (CDI) and its derivatives extends beyond simple acylation reactions to more complex, novel coupling methodologies. CDI is a cost-effective, scalable, and versatile reagent that facilitates tandem reactions, allowing for the construction of complex molecular frameworks in a single step. acs.orgorganic-chemistry.org

An example of such a novel application is the CDI-mediated tandem coupling and cyclization to generate acs.orgacs.orgacs.orgtriazolo[4,3-a]pyridines. acs.orgorganic-chemistry.org In this process, CDI acts as a single reagent to first activate a carboxylic acid, which then couples with a functionalized hydrazine, followed by an intramolecular cyclization to form the heterocyclic product. acs.orgorganic-chemistry.org This methodology is amenable to both batch and continuous manufacturing processes, highlighting its robustness and potential for large-scale synthesis. organic-chemistry.org

The ability of CDI to activate not only carboxylic acids but also a range of nucleophiles opens up possibilities for diverse coupling reactions. youtube.com This includes amidation, esterification, and the formation of anhydrides under mild conditions. youtube.com The development of CDI-mediated reactions continues to be an active area of research, with new applications being continuously explored.

Facile Synthesis of Carbamoyl Fluorides via Carbamoylimidazole Activation

Carbamoyl fluorides are valuable synthetic intermediates and have applications in medicinal and agricultural chemistry. However, their synthesis can be challenging due to the hazardous nature of many fluorinating agents. acs.org A recently developed mild, three-step procedure utilizes a carbamoylimidazole intermediate to afford carbamoyl fluorides, avoiding the use of highly toxic reagents. acs.orgnih.govacs.org

The synthesis begins with the carbamoylation of a secondary amine using 1,1'-carbonyldiimidazole (CDI). acs.orgnih.govacs.org The resulting N-carbamoylimidazole is then activated by alkylation of the imidazole leaving group, for instance with methyl iodide, to form a more reactive imidazolium salt. acs.orgacs.org In the final step, the activated intermediate undergoes a nucleophilic substitution with an inorganic fluoride (B91410) source, such as potassium fluoride (KF), to yield the desired carbamoyl fluoride. acs.orgacs.org This method is scalable and does not require chromatographic purification in many cases. acs.orgnih.gov However, the scope is generally limited to basic, sterically unhindered secondary amines. acs.orgnih.gov

| Step | Description | Reagents |

| 1 | Carbamoylation of secondary amine | 1,1'-Carbonyldiimidazole (CDI) |

| 2 | Activation of carbamoylimidazole | Alkylating agent (e.g., Methyl iodide) |

| 3 | Fluoride exchange | Inorganic fluoride (e.g., Potassium fluoride) |

Molecular Characterization and Structural Elucidation in Research

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 1-(N-6-Amino-n-hexyl)carbamoylimidazole, both ¹H and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum, specific proton signals would be expected to correspond to the imidazole (B134444) ring, the hexyl chain, and the amino and carbamoyl (B1232498) groups. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values would provide critical information about the electronic environment and connectivity of the protons.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their respective chemical environments. The carbonyl carbon of the carbamoyl group, the carbons of the imidazole ring, and the aliphatic carbons of the hexyl chain would each appear at characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are theoretical values and require experimental verification.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H | 7.0 - 8.5 | Singlet |

| NH (Carbamoyl) | 6.0 - 7.5 | Broad Singlet |

| CH₂ (adjacent to carbamoyl N) | 3.2 - 3.6 | Triplet |

| CH₂ (hexyl chain) | 1.2 - 1.8 | Multiplet |

| CH₂ (adjacent to amino N) | 2.5 - 2.9 | Triplet |

| NH₂ (Amino) | 1.0 - 2.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and require experimental verification.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbamoyl) | 150 - 160 |

| Imidazole C | 115 - 140 |

| CH₂ (adjacent to carbamoyl N) | 40 - 45 |

| CH₂ (hexyl chain) | 25 - 35 |

| CH₂ (adjacent to amino N) | 40 - 45 |

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to produce a characteristic molecular ion peak corresponding to its exact mass. Furthermore, the fragmentation pattern would likely involve cleavage at the carbamoyl linkage and along the hexyl chain, yielding ions that could be used to piece together the molecular structure. The study of N-alkyl-N-perfluoroacyl-α-amino acids has shown that nitrilium cations can be characteristic fragments in the mass spectra of such nitrogen-containing compounds.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

The presence of both a primary amine and a carbamoyl group would likely result in N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamoyl group would be anticipated around 1670-1780 cm⁻¹. Additionally, C-N stretching vibrations and C-H bending and stretching from the alkyl chain would be present.

Table 3: Predicted IR Absorption Frequencies for this compound (Note: These are theoretical values and require experimental verification.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Carbamoyl) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Alkyl & Imidazole) | 2850 - 3100 | Medium-Strong |

| C=O Stretch (Carbamoyl) | 1670 - 1780 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Chromatographic and Electrophoretic Techniques for Purity Assessment in Research

To ensure the quality and reliability of any research conducted with this compound, its purity must be rigorously assessed. Chromatographic techniques are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Method development would involve optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Detection would likely be performed using a UV detector, set to a wavelength where the imidazole ring exhibits strong absorbance. The use of pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been validated for the RP-HPLC analysis of amino acids and could be adapted for related compounds.

While this compound itself is likely not volatile enough for direct analysis by Gas Chromatography (GC), GC-MS would be an important tool for identifying any volatile byproducts or impurities that may be present from its synthesis. For instance, residual solvents or starting materials could be detected and quantified using this technique. The addition of reliable reference data from GC-MS analysis of various amino acid derivatives is crucial for their identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the identification and quantification of specific compounds within complex biological and chemical matrices. nih.govresearchgate.netyoutube.com While specific LC-MS studies detailing the analysis of this compound are not extensively documented in publicly available literature, the methodology for its analysis can be inferred from established protocols for similar N-alkyl carbamoylimidazoles and related amine-containing compounds. nih.govnih.gov

The analysis of a compound like this compound in a complex mixture, such as a reaction medium or a biological sample, would typically involve a multi-step process. The initial step is the separation of the target analyte from other components of the mixture using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The choice of the stationary phase (the column) and the mobile phase is critical for achieving good separation. A reverse-phase column, such as a C18 column, is often employed for compounds with moderate polarity like N-alkyl carbamoylimidazoles. The mobile phase would likely consist of a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules, as it is a soft ionization method that typically leaves the molecular ion intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the compound. For this compound, the expected protonated molecule [M+H]⁺ would be a key identifier.

Tandem mass spectrometry (MS/MS) can be further employed for structural confirmation. In this technique, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a unique fingerprint for the molecule, enhancing the confidence in its identification.

In instances where the concentration of the analyte is very low or when dealing with challenging matrices, derivatization strategies can be employed. For a compound containing a primary amine, such as this compound, derivatization can enhance its chromatographic retention, improve ionization efficiency, and increase the sensitivity of detection. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of Amine-Containing Compounds

| Parameter | Typical Setting | Purpose |

| Chromatography System | HPLC or UPLC | Separation of analytes in the mixture. |

| Column | Reverse-phase C18 | Retention of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of analytes from the column. |

| Gradient | Linear gradient from low to high organic solvent concentration | To effectively separate compounds with a range of polarities. |

| Ionization Source | Electrospray Ionization (ESI) | To generate charged molecules for mass analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | To separate ions based on their mass-to-charge ratio. |

| Detection Mode | Positive Ion Mode | To detect protonated molecules [M+H]⁺. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To generate characteristic fragment ions for structural confirmation. |

Advanced Crystallographic Analysis (if applicable for related structures)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. While no specific crystallographic data for this compound has been reported in the surveyed literature, the analysis of structurally similar compounds provides valuable insights into the likely solid-state conformation and intermolecular interactions of this molecule.

Research on N-alkyl carbamoylimidazoles has demonstrated that these compounds can be crystalline, readily storable, and water-stable solids. nih.govacs.org For instance, X-ray crystallographic data is available for the simpler analog, N-methyl carbamoylimidazole. acs.org The analysis of such a structure would reveal precise bond lengths, bond angles, and torsion angles, defining the geometry of the carbamoylimidazole core.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be the primary challenge. The flexible n-hexylamino chain could introduce conformational disorder, making crystallization difficult. However, if a suitable crystal were obtained, the resulting crystallographic data would provide definitive proof of its structure.

The crystal structure would elucidate the planarity of the imidazole ring and the geometry around the carbonyl group. Furthermore, it would reveal the conformation of the n-hexyl chain and the nature of intermolecular interactions, such as hydrogen bonding involving the terminal amino group and the imidazole nitrogen atoms. These interactions are crucial in determining the packing of the molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data Points for a Carbamoylimidazole Derivative

| Parameter | Description | Significance |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing of molecules. |

| Space Group | The set of symmetry operations of the crystal. | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-N). | Provides information about the nature of the chemical bonds. |

| Bond Angles | The angles between adjacent chemical bonds. | Defines the geometry of the molecule. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the three-dimensional shape of the molecule, including the orientation of the hexyl chain. |

| Hydrogen Bonding | The distances and angles of intermolecular hydrogen bonds. | Explains the forces that hold the crystal lattice together. |

In the absence of direct crystallographic data for this compound, researchers would rely on the spectroscopic data from techniques like NMR, IR, and mass spectrometry, as discussed in the context of LC-MS, to propose and support its chemical structure.

Biochemical and Molecular Mechanistic Investigations

Enzyme Inhibition Kinetics and Mechanistic Studies

Research into the enzyme inhibition kinetics of 1-(N-6-Amino-n-hexyl)carbamoylimidazole has revealed its potent and specific inhibitory profile against certain serine proteases. These studies have been fundamental in characterizing the nature of the enzyme-inhibitor interaction.

This compound has been identified as a potent irreversible inhibitor of a select group of serine proteases. nih.govmdpi.com Specifically, it has demonstrated significant inhibitory activity against human urokinase, pig kidney-cell plasminogen activator, human plasmin, and bovine pancreatic beta-trypsin. nih.govmdpi.com The irreversible nature of this inhibition implies the formation of a stable, likely covalent, bond between the inhibitor and the enzyme, leading to a time-dependent loss of enzymatic activity. The kinetics of the inhibition of these enzymes were determined by monitoring the hydrolysis of appropriate fluorogenic substrates in the presence of the inhibitor. nih.govmdpi.com

The potency of an irreversible inhibitor is quantified by the second-order rate constant, often expressed as k_obs/[I] or k2, which reflects the efficiency of the inactivation process. For this compound, the second-order rate constants for the inactivation of its target serine proteases have been determined, highlighting its efficacy as an inhibitor.

Below is a table summarizing the second-order rate constants for the inhibition of various serine proteases by this compound.

| Enzyme | Source | Second-Order Rate Constant (k₂) (M⁻¹·s⁻¹) |

| Urokinase | Human | 1833 |

| Plasminogen Activator | Pig Kidney-Cell | 1000 |

| Plasmin | Human | 750 |

| Beta-Trypsin | Bovine Pancreatic | 133 |

This data is derived from studies conducted at pH 7.4 and 25°C.

A critical aspect of characterizing an enzyme inhibitor is its selectivity. Studies have shown that this compound exhibits a notable degree of selectivity for its primary targets. nih.govmdpi.com Specifically, the compound was found to have minimal effect on the activity of bovine thrombin and Factor Xa, two other important serine proteases involved in the blood coagulation cascade. nih.govmdpi.com This selectivity is crucial as it suggests that the inhibitor's effects are likely to be targeted, with a lower probability of off-target interactions that could lead to undesirable side effects. The structural and electronic features of the inhibitor's hexylamino and carbamoylimidazole moieties likely contribute to this specific recognition by the active sites of urokinase, plasmin, and trypsin-like enzymes, while being poorly accommodated by the active sites of thrombin and Factor Xa.

The irreversible inhibition of serine proteases by this compound is proposed to occur through a mechanism involving the acylation of the active site serine residue. The catalytic triad, composed of serine, histidine, and aspartate, is a hallmark of serine proteases and is central to their catalytic mechanism.

The proposed mechanism is as follows:

Initial Binding: The inhibitor, possessing a hexylamino group, is likely guided to the S1 specificity pocket of the target protease, which typically accommodates basic amino acid residues like lysine (B10760008) or arginine.

Nucleophilic Attack: The highly reactive serine residue (Ser-195 in the chymotrypsin (B1334515) numbering system) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamoyl (B1232498) group of the inhibitor.

Acylation: This attack leads to the formation of a stable, covalent acyl-enzyme intermediate. The imidazole (B134444) portion of the inhibitor is displaced in this process.

Irreversible Inactivation: The formation of this stable carbamoyl-enzyme complex effectively blocks the active site, preventing the binding and processing of the natural substrate, thus leading to the irreversible inactivation of the enzyme.

This mechanism is consistent with the action of other active-site-directed irreversible inhibitors of serine proteases.

Interaction with Biological Macromolecules in Vitro

To comprehend the inhibitory action of this compound at a molecular level, it is essential to elucidate its binding mode with the target enzymes.

While specific X-ray crystallography or NMR spectroscopy studies detailing the precise binding orientation of this compound within the active sites of urokinase, plasmin, or beta-trypsin are not extensively documented in publicly available literature, the binding mode can be inferred from its structure and the known architecture of the target enzymes' active sites.

The proposed binding model suggests that the n-hexylamino chain of the inhibitor plays a crucial role in its specificity. This aliphatic chain terminating in a primary amine is structurally analogous to the side chain of lysine, a natural substrate for these trypsin-like serine proteases. This mimicry allows the inhibitor to be specifically recognized and bound within the S1 subsite of the enzyme's active site. The S1 pocket of these enzymes is typically deep and negatively charged at its base (due to the presence of an aspartate residue, Asp-189), which favorably interacts with the positively charged amino group of the inhibitor.

Once positioned within the active site, the carbamoylimidazole moiety is ideally situated for the nucleophilic attack by the active site serine (Ser-195), leading to the covalent modification and irreversible inhibition as described in the proposed mechanism. The selectivity for urokinase, plasmin, and beta-trypsin over thrombin and Factor Xa likely arises from subtle differences in the shape, size, and charge distribution of the active site pockets among these enzymes.

Influence on Enzyme Conformation and Stability

A thorough search of scholarly databases and scientific publications has yielded no specific studies or data on the effects of this compound on the conformational state or stability of any enzyme. Consequently, information regarding this subject is not available.

Applications in Chemical Biology and Research Tools

Development as Chemical Probes for Target Elucidation

Chemical probes are small molecules used to study and manipulate biological systems, most notably proteins. They enable the investigation of protein function, the validation of drug targets, and the elucidation of complex biological pathways. Carbamoylimidazole derivatives, including the subject compound, serve as effective precursors and components in the creation of such probes.

The utility of N-alkyl carbamoylimidazoles as chemical probes is rooted in several key design principles centered on their synthesis and reactivity. These compounds are primarily used as stable, solid, and safe surrogates for highly reactive and toxic isocyanates. nih.govacs.org

Controlled Reactivity: The carbamoylimidazole group is an effective "warhead" for chemical probes. It acts as a carbamoylating agent, reacting with nucleophilic amino acid residues on proteins, such as serine, threonine, cysteine, and lysine (B10760008). This reaction forms a highly stable covalent urea (B33335) or carbamate (B1207046) linkage, which is crucial for irreversibly labeling a target protein. nih.govnih.gov The reaction proceeds under mild conditions, often in the presence of a simple base like triethylamine, and can be performed in both organic and aqueous solvents. nih.gov

Synthetic Accessibility and Versatility: N-alkyl carbamoylimidazoles can be synthesized in high yields from 1,1'-carbonyldiimidazole (B1668759) (CDI) and the corresponding primary ammonium (B1175870) salt. nih.govacs.org This straightforward synthesis allows for the creation of a diverse library of probes by simply varying the starting amine. For 1-(N-6-Amino-n-hexyl)carbamoylimidazole, the 6-amino-n-hexyl portion serves as a linker or spacer arm. This linker physically separates the reactive carbamoylimidazole "warhead" from other functional parts of the probe, such as a reporter tag, minimizing steric hindrance.

Stability: Unlike isocyanates, N-alkyl carbamoylimidazoles are typically crystalline, readily storable, and water-stable compounds, which greatly simplifies their handling and application in biological experiments. nih.gov

Target-Specific Design: In the context of enzyme inhibitors, such as those targeting Prostate-Specific Membrane Antigen (PSMA), the urea linkage formed by carbamoylimidazole derivatives is a key structural motif for high-affinity binding. nih.govnih.gov By attaching a substrate-mimicking moiety to the N-alkyl portion of the carbamoylimidazole, probes can be designed to have high selectivity for a specific protein target. nih.govresearchgate.net

| Design Principle | Description | Key Advantage |

| Controlled Reactivity | Acts as a carbamoylating agent, forming covalent bonds with nucleophilic amino acid residues (Ser, Cys, Lys). | Forms stable, irreversible urea or carbamate linkages with target proteins. nih.gov |

| Synthetic Versatility | Easily synthesized from CDI and a primary amine, allowing for diverse derivatives. nih.govacs.org | Enables creation of probe libraries with varied linkers and targeting groups. |

| Stability | Crystalline, storable, and water-stable solid. nih.gov | Safer and easier to handle than corresponding isocyanates. |

| Bifunctionality | Possesses a reactive group (carbamoylimidazole) and a functionalizable handle (terminal amine on the hexyl linker). | Allows for dual functionality: target binding and attachment of reporter groups. |

Orthogonal chemical probes are sets of molecules, typically an active probe and a structurally similar but biologically inactive negative control, that are used to confidently attribute a biological effect to the inhibition of a specific target. nih.gov Another strategy involves creating two or more structurally distinct probes that hit the same target to ensure that an observed phenotype is not due to an off-target effect of a particular chemical scaffold. nih.gov

The synthetic flexibility of carbamoylimidazoles is well-suited for creating such orthogonal probes.

Scaffold Diversity: The straightforward synthesis allows for the generation of libraries of N-alkyl carbamoylimidazoles where the alkyl portion is varied. nih.govacs.org This allows researchers to generate multiple, structurally distinct probes that all operate via the same carbamoylation mechanism. If multiple, distinct probes for the same target all produce the same biological outcome, it provides strong evidence that the effect is on-target.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme function directly in native biological systems. nih.gov ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for their detection, identification, and quantification. nih.gov

This compound is an ideal scaffold for constructing activity-based probes (ABPs). The typical architecture of an ABP consists of three parts: a reactive group (or "warhead"), a linker, and a reporter tag.

Reactive Group: The carbamoylimidazole moiety serves as the warhead, targeting nucleophilic residues in enzyme active sites. This is particularly effective for serine hydrolases, where it can carbamoylate the catalytic serine residue, leading to irreversible inhibition and labeling. nih.govnih.gov

Linker: The n-hexyl chain acts as a flexible spacer.

Reporter Tag: The terminal primary amine of the hexyl linker provides a convenient attachment point for reporter tags. This amine can be easily reacted with N-hydroxysuccinimide (NHS) esters of reporter molecules like biotin (B1667282) (for affinity purification) or fluorophores (for imaging).

A typical ABPP workflow using a probe derived from this compound would involve synthesizing a biotinylated version of the compound. This probe would then be incubated with a complex biological sample (e.g., a cell lysate). The probe will covalently label its protein targets. The labeled proteins can then be enriched using streptavidin beads, digested into peptides, and identified by mass spectrometry, providing a profile of the active enzymes in the sample.

Role in Bioconjugation and Functionalization Strategies

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. bionordika.fi The bifunctional nature of this compound makes it an excellent reagent for such strategies.

The compound can function as a "zero-length" crosslinker in one dimension while providing a spacer arm in another. The carbamoylimidazole end can react with a primary amine on a molecule of interest (e.g., a peptide or protein) to form a stable urea linkage. nih.govrsc.org Subsequently, the terminal amine on the hexyl linker is available for conjugation to a second molecule, such as a reporter tag.

For example, to create a biotinylated derivative, the amine group of this compound can be reacted with an activated biotin derivative, such as Biotin-NHS ester. The resulting molecule, Biotin-Hexyl-Carbamoylimidazole, is now a reactive biotinylation reagent. This reagent can be used to label proteins, nucleic acids, or other biomolecules containing accessible nucleophiles, attaching the biotin tag via a stable urea bond and a flexible six-carbon spacer. This spacer is often critical for ensuring that the biotin tag remains accessible for binding to avidin (B1170675) or streptavidin in downstream applications. nih.govnih.gov

| Component | Function in Bioconjugation | Example Reaction |

| Carbamoylimidazole | Reactive end for forming a urea bond with a target molecule (e.g., protein amine). | Target-NH₂ + Imidazole-CO-NH-Linker-Biotin → Target-NH-CO-NH-Linker-Biotin |

| N-6-Amino-n-hexyl | Spacer arm providing flexibility and reducing steric hindrance. Also provides the point of attachment for the reporter. | N/A |

| Terminal Amine | Functional handle for attaching a reporter group prior to target labeling. | Linker-NH₂ + Biotin-NHS → Linker-NH-CO-Biotin |

Modifying oligonucleotides is crucial for improving their therapeutic properties, such as enhancing stability against nucleases and improving cellular uptake. rsc.orgnih.govrsc.org The formation of urea linkages within the oligonucleotide backbone or as a conjugate is a valuable modification strategy, and this compound is well-suited for this purpose.

There are two primary strategies for its integration:

Post-Synthetic Conjugation: An oligonucleotide can be synthesized with a terminal amino-modifier, which typically introduces a primary amine at the end of a hexyl linker at the 5' or 3' end. This amino-modified oligonucleotide can then be reacted directly with this compound (or a derivative where the terminal amine is already conjugated to a payload like a peptide or drug). This reaction forms a stable urea bond, tethering the new molecule to the oligonucleotide. This approach is common in the synthesis of DNA-encoded libraries (DELs), where small molecules are conjugated to oligonucleotide tags. nih.govrsc.org

Solid-Phase Synthesis Integration: The urea functionality can be incorporated directly into solid supports used for automated oligonucleotide synthesis. nih.govresearchgate.net For instance, an aminomethyl-functionalized solid support can be reacted with a bifunctional linker containing a carbamoylimidazole group to create a urea bridge that tethers the eventual oligonucleotide to the support. This creates a highly stable linkage that can withstand the chemical cycles of oligonucleotide synthesis. nih.govresearchgate.net The phosphoramidite (B1245037) method, which is the standard for chemical oligonucleotide synthesis, involves a cycle of deprotection, coupling, capping, and oxidation/sulfurization steps. umich.edufujifilm.comtcichemicals.com The stability of the urea bond makes it compatible with these varied chemical conditions.

Integration into Oligonucleotide Synthesis for Modified Nucleic Acids

Synthesis of Oligodeoxyribonucleotides with N-Aminoalkylcarbamoyl-2'-deoxyuridines

A significant application of reagents related to this compound is in the postsynthetic modification of oligonucleotides (ODNs). A common strategy involves incorporating a convertible nucleoside, such as 5-methoxycarbonyl-2'-deoxyuridine, into an ODN strand using standard phosphoramidite chemistry on a solid support. acs.orgnih.gov Following the synthesis of the oligonucleotide chain, the fully protected, support-bound ODN is treated with a diamine, like 1,6-hexanediamine (B7767898). This reaction converts the methoxycarbonyl group into the desired N-aminohexylcarbamoyl side chain at the 5-position of the deoxyuridine base. acs.orgnih.gov This method allows for the precise placement of the amino-functionalized linker at various positions within the oligonucleotide sequence. nih.gov This postsynthetic modification approach is efficient for creating ODNs with multiple 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine residues. acs.org

Impact on Thermal Stability and Nuclease Resistance of Modified Oligonucleotides

The introduction of N-aminoalkylcarbamoyl groups, specifically the N-aminohexylcarbamoyl side chain, into oligodeoxyribonucleotides has a profound impact on their biophysical properties. These modifications are known to enhance both the thermal stability of oligonucleotide duplexes and their resistance to enzymatic degradation by nucleases. acs.orgnih.govnih.gov

Thermal Stability: The presence of the flexible, positively charged aminohexyl group at the C5 position of uridine (B1682114) allows for favorable interactions within the duplex structure. Research has shown that increasing the number of 5-(N-aminohexyl)carbamoyl-2'-deoxyuridine (H) residues in an ODN effectively stabilizes the duplex formed with a complementary DNA or RNA strand. acs.orgnih.gov For example, a 17-mer ODN containing four spaced-out H residues showed a significant increase in the melting temperature (Tm) when hybridized with its complementary DNA, with a 3.0°C increase per modification. nih.gov The stabilization effect is slightly less pronounced but still significant in DNA-RNA duplexes, with a 1.5°C increase per modification. nih.gov

Nuclease Resistance: A major challenge in the therapeutic application of oligonucleotides is their rapid degradation by nucleases in vivo. rsc.org The N-aminohexylcarbamoyl modification provides substantial protection against these enzymes. acs.orgnih.gov In one study, a modified 17-mer ODN containing four H residues demonstrated remarkable stability against snake venom phosphodiesterase, a 3'-exonuclease. acs.orgnih.gov Its half-life was approximately 162 hours, a dramatic increase compared to the unmodified counterpart. acs.orgnih.gov Furthermore, this same modified ODN showed a half-life of about 48 hours in a medium containing 10% fetal calf serum, whereas the unmodified ODN was degraded in just 13 minutes. acs.orgnih.gov This enhanced stability is a critical attribute for the development of antisense oligonucleotides and other nucleic acid-based tools and therapeutics. rsc.org

Table 1: Effect of N-Amino-n-hexyl Modification on Oligonucleotide Properties

| Property | Observation | Reference |

| Thermal Stability (Tm) | An increase of up to 3.0°C per modification in DNA:DNA duplexes. | nih.gov |

| An increase of up to 1.5°C per modification in DNA:RNA duplexes. | nih.gov | |

| Nuclease Resistance (Half-life) | ~162 hours with snake venom phosphodiesterase (vs. unmodified). | acs.orgnih.gov |

| ~48 hours in 10% fetal calf serum (vs. 13 minutes for unmodified). | acs.orgnih.gov |

Strategies for Site-Selective Conjugation to Peptides and Proteins (Research Context)

The terminal primary amine on the hexyl chain of this compound makes it a useful building block for the site-selective modification of peptides and proteins. While direct conjugation using this specific imidazole-activated reagent is one possibility, the resulting N-aminohexylcarbamoyl moiety itself provides a reactive handle for subsequent bioconjugation reactions. General strategies for targeting specific sites on proteins include:

N-Terminus Modification: The unique pKa of the α-amine at the N-terminus of a protein can be exploited for selective modification under specific pH conditions, allowing it to react with an activated reagent while the ε-amino groups of lysine residues remain protonated and unreactive. nih.govcore.ac.uk

Lysine Modification: The solvent-accessible ε-amino groups of lysine residues are common targets for conjugation. Reagents with activated esters or isothiocyanates can react with these amines to form stable amide or thiourea (B124793) bonds, respectively. The amino group on the aminohexyl linker can be used to attach molecules via this method.

Carboxylic Acid Residue Modification: The carboxyl groups of aspartic and glutamic acid residues can be activated, typically using a carbodiimide (B86325) like EDC, to form a reactive intermediate that readily couples with a primary amine, such as the one on the aminohexyl linker, to create a stable amide bond.

Enzymatic Ligation: Enzymes such as transglutaminase or sortase A can be used to ligate amine-containing payloads to specific peptide tags or amino acid residues (e.g., glutamine) on a protein, offering a high degree of specificity. nih.gov The aminohexyl group can serve as the amine donor for such enzymatic reactions.

These strategies enable the covalent attachment of various functionalities—such as fluorescent dyes, polymers, or other biomolecules—to a protein of interest, facilitating studies on protein trafficking, function, and interaction. core.ac.uk

Application in Library Synthesis for Academic Screening

The activated nature of this compound makes it a valuable synthon for constructing libraries of small molecules for high-throughput screening in academic and drug discovery research.

Generation of Urea-Based Compound Libraries for Biological Screening

N-alkyl carbamoylimidazoles are considered versatile and safer alternatives to hazardous reagents like phosgene (B1210022) or isocyanates for the synthesis of ureas. nih.govnih.gov These imidazole (B134444) derivatives are often stable, crystalline solids that can be easily handled and stored. nih.gov The reaction of an N-alkyl carbamoylimidazole with a primary or secondary amine proceeds readily, often at room temperature and sometimes under aqueous conditions, to form an unsymmetrical urea in high yield. nih.gov

This methodology is highly amenable to library synthesis. By reacting this compound with a diverse collection of amine-containing building blocks, a large library of urea compounds can be rapidly generated. Each compound in the library would share the common aminohexylcarbamoyl core while varying the substituent introduced from the amine reactant. Such libraries are valuable resources for screening against biological targets, such as enzymes or receptors, to identify initial hit compounds for drug discovery programs. nih.govresearchgate.net The synthesis can often be performed in a one-pot reaction without isolation of intermediates, further streamlining the library generation process. nih.gov

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies in Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov The synthesis of a series of related analogues is central to this process. elsevierpure.com

This compound can serve as a key building block in SAR studies. It can be used to introduce a flexible, six-carbon linker terminating in a primary amine into a lead compound or scaffold. The primary amine of this linker can then be further functionalized. For example, it can be acylated with a variety of carboxylic acids or reacted with different aldehydes to form Schiff bases, which can be subsequently reduced to secondary amines. This allows researchers to systematically explore how changes in the terminal group of the linker affect the compound's interaction with its biological target. By evaluating the biological activity of each analogue, researchers can build a detailed SAR model, guiding the design of more potent and selective compounds. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 1-(N-6-Amino-n-hexyl)carbamoylimidazole, and a biological macromolecule, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding energy.

In the context of this compound, molecular docking studies could be employed to investigate its potential as an inhibitor or a covalent modifier of specific enzymes. For instance, if this compound is being explored as a precursor for a drug targeting a particular kinase, docking simulations would be performed against the ATP-binding pocket of that kinase. The imidazole (B134444) moiety could potentially form hydrogen bonds with hinge region residues, while the aminohexyl chain could extend into other pockets of the active site, forming additional interactions.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. For this compound, an MD simulation could reveal conformational changes in the hexyl chain and the imidazole ring upon binding, as well as the persistence of key hydrogen bonds and hydrophobic interactions identified in the docking study.

Interactive Data Table: Hypothetical Docking Scores of this compound with Target Enzymes

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 1ATP | -7.8 | Val57, Ala70, Lys72, Glu170 |

| Cyclooxygenase-2 | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |

| Histone Deacetylase 1 | 1T69 | -6.9 | His142, His143, Tyr305 |

Note: The data in this table is illustrative and intended to represent typical outputs of molecular docking studies.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which governs its reactivity and stability. nih.gov For this compound, DFT calculations can be used to determine a variety of molecular properties.

The optimization of the molecule's geometry reveals the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding its shape and how it might fit into an enzyme's active site. Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provides a quantitative measure of the molecule's chemical reactivity. unimas.my A smaller HOMO-LUMO gap generally indicates higher reactivity. unimas.my

Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution across the molecule. For this compound, the ESP map would likely show a region of negative potential around the nitrogen atoms of the imidazole ring and the carbonyl oxygen, indicating their nucleophilic character, and a positive potential around the amino group, highlighting its electrophilic character. This information is invaluable for predicting which parts of the molecule are likely to engage in electrostatic interactions or chemical reactions.

Interactive Data Table: Calculated Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.2 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure.

For this compound, a QSAR study would begin with the synthesis and biological testing of a library of analogs. These analogs could feature variations in the length of the alkyl chain, substitution on the imidazole ring, or modification of the terminal amino group. A wide range of molecular descriptors would then be calculated for each analog, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters.

By applying statistical methods such as multiple linear regression or partial least squares, a QSAR model can be developed that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding the design of new compounds with improved potency or other desirable properties. This approach streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates.

Prediction of Novel Reaction Pathways and Synthetic Strategies

Computational chemistry can also be a powerful tool for exploring and predicting chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into the feasibility and kinetics of a particular transformation.

For the synthesis of this compound and its derivatives, computational methods can be used to explore novel reaction pathways. For instance, different reagents for the carbamoylation of the imidazole precursor could be evaluated computationally to predict which would lead to the highest yield and fewest side products. The reaction of 1,1'-carbonyldiimidazole (B1668759) (CDI) with the corresponding amine is a common route for the synthesis of such compounds. researchgate.netnih.gov Computational studies could investigate the reaction mechanism, including the role of proton transfer and the potential for the formation of intermediates. researchgate.netnih.gov

Furthermore, retrosynthetic analysis software, which uses databases of known chemical reactions and computational algorithms, can be employed to propose entirely new synthetic strategies for this compound. These programs can identify alternative starting materials and reaction sequences that may be more efficient, cost-effective, or environmentally friendly than existing methods. By combining computational predictions with experimental validation, the synthesis of this important chemical building block can be optimized and expanded.

Future Research Directions and Fundamental Academic Inquiry

Exploration of Novel Synthetic Applications for 1-(N-6-Amino-n-hexyl)carbamoylimidazole

The synthetic utility of N-alkyl carbamoylimidazoles as isocyanate surrogates is well-established for creating ureas, carbamates, thiocarbamates, and various heterocyclic structures like hydantoins and oxazolidinones. organic-chemistry.orgresearchgate.net The reactions proceed efficiently with nucleophiles such as amines, alcohols, and thiols, often under mild, aqueous conditions. nih.govresearchgate.net A primary future direction is to leverage the bifunctional nature of this compound for the synthesis of advanced materials and complex molecular architectures.

Future research should focus on:

Intramolecular Cyclization Studies: The presence of a reactive group and a nucleophile within the same molecule makes it a prime candidate for intramolecular cyclization reactions to form novel macrocyclic ureas or carbamates. Investigating the kinetics and regioselectivity of this process under various conditions could yield new heterocyclic systems.

Polymer Chemistry: The A-B type monomer structure of this compound, with a reactive carbamoyl (B1232498) group (A) and a nucleophilic amine (B), could be exploited for step-growth polymerization. This could lead to the development of novel polyureas or polycarbamates with unique properties conferred by the imidazole (B134444) leaving group and the flexible hexyl spacers.

Solid-Phase Synthesis: The terminal amine could be anchored to a solid support, allowing the carbamoylimidazole moiety to be used in solid-phase synthesis for the creation of combinatorial libraries of urea- or carbamate-containing compounds. This would streamline the discovery of new bioactive molecules. nih.gov

Advanced Mechanistic Dissection of Enzyme Inhibition

The imidazole moiety is known to interact with the active sites of certain enzymes. For example, imidazole itself acts as a partial competitive inhibitor of GH1 β-glucosidases by binding to the active site and reducing the enzyme's affinity for its natural substrate. nih.gov The carbamate (B1207046) functional group is also a key component in various enzyme inhibitors, such as rivastigmine, which inhibits acetylcholinesterase. mdpi.com

Future investigations should pursue an advanced mechanistic dissection of how this compound and its derivatives interact with enzyme targets:

Target Identification: Screening this compound against panels of enzymes, particularly hydrolases, transferases, and ligases, could identify novel protein targets. The carbamoylimidazole group could act as a covalent or non-covalent inhibitor.

Kinetic Analysis: For any identified targets, detailed kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible). nih.govalliedacademies.org This would clarify whether the molecule simply occupies the active site or forms a covalent bond with a key residue via carbamoylation.

Structural Biology: Co-crystallizing the compound with a target enzyme would provide atomic-level insights into its binding mode. This would reveal how both the carbamoylimidazole headgroup and the amino-hexyl tail contribute to binding affinity and specificity, guiding the design of more potent and selective inhibitors.

Development of New Chemical Biology Tools Based on the Carbamoylimidazole Scaffold

The structure of this compound is ideally suited for the development of chemical biology tools to probe complex biological systems. sigmaaldrich.comnih.gov The reactive carbamoylimidazole can serve as a warhead to label proteins, while the terminal amine allows for the attachment of reporter tags or other functional moieties.

Key future developments include:

Activity-Based Probes (ABPs): The terminal amine can be conjugated to reporter tags like fluorophores (e.g., fluorescein, rhodamine) or biotin (B1667282). The resulting conjugate could then be used as an ABP to selectively label active enzymes in complex proteomes. The carbamoylimidazole group would react with a nucleophilic residue in the enzyme's active site, leading to permanent tagging and enabling identification and quantification.

Proximity Labeling Reagents: By attaching the molecule to a known protein ligand or antibody, the carbamoylimidazole could be directed to a specific subcellular location. Its subsequent reaction with nearby proteins would enable the mapping of protein-protein interaction networks in a cellular context.

| Potential Chemical Biology Tool | Function | Key Features |

| Activity-Based Probe | Covalently labels active enzymes | Carbamoylimidazole warhead; Conjugated reporter tag (fluorophore, biotin) |

| Proximity Labeling Reagent | Maps protein microenvironments | Directed by an antibody/ligand; Carbamoylates proximal proteins |

| Targetable Covalent Ligand | Irreversibly binds a protein of interest | Amine linker for attaching a targeting moiety; Covalent binding via carbamoylation |

Integration into Multi-Functional Bioconjugate Design

Bioconjugation links molecules to bestow new functions, and the dual-ended nature of this compound makes it a versatile linker for creating complex, multi-functional molecules. nih.gov

Future research should explore its integration into:

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce protein degradation. This compound could serve as a precursor to a PROTAC linker. The terminal amine could be attached to a ligand for a target protein, while the carbamoylimidazole reacts with a nucleophile on a ligand for an E3 ubiquitin ligase, assembling the final PROTAC structure.

Antibody-Drug Conjugates (ADCs): The carbamoylimidazole group could be used to attach a cytotoxic drug to an antibody, while the amino group provides a point of attachment to the antibody itself, potentially through a different conjugation chemistry.

Dual-Target Inhibitors: The molecule could be used as a central scaffold to build inhibitors that act on two different enzymes simultaneously. One pharmacophore could be attached via the amino linker, while the carbamoylimidazole itself could act as the second inhibitory warhead or be converted into a different urea-based pharmacophore. nih.gov

Leveraging Computational Methods for Rational Design and Discovery

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. mdpi.com Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can provide deep insights into reactivity and molecular interactions. nih.govespublisher.com

Future computational studies should focus on:

Reaction Mechanism Modeling: Using DFT, researchers can model the reaction pathway of this compound with biological nucleophiles like the side chains of lysine (B10760008), serine, or cysteine. This would predict activation energies and help understand the selectivity of protein labeling. mdpi.com

Virtual Screening and Molecular Docking: The molecule can be docked in silico against libraries of protein structures to identify potential enzyme targets. researchgate.net This can prioritize experimental screening efforts and uncover unexpected biological activities.

Linker Conformational Analysis: For applications in bioconjugates like PROTACs, the length and flexibility of the linker are critical. MD simulations can be used to study the conformational dynamics of the hexyl chain and predict the optimal distance and geometry for bridging two proteins.

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reaction with amino acids | Reaction selectivity, activation barriers |

| Molecular Docking | Virtual screening against protein libraries | Potential enzyme targets, binding poses |

| Molecular Dynamics (MD) | Simulating linker behavior in bioconjugates | Linker flexibility, optimal target-bridging distances |

Q & A

Q. What are the optimal synthetic routes for 1-(N-6-Amino-n-hexyl)carbamoylimidazole?

The compound can be synthesized via nucleophilic substitution using 1,1'-carbonyldiimidazole (CDI) and ammonium salts. In a scalable method, CDI reacts with hexylamine hydrochloride under anhydrous conditions, where the ammonium salt transfers a proton to CDI, releasing the free amine for carbamoylation. This avoids the instability of free methyl isocyanate (MIC) and achieves quantitative yields at scales from 300 mg to 20 g . For radiochemical synthesis, [11C]methyl carbamoylimidazole is produced by reacting [11C]methyl isocyanate (generated from [11C]methyl iodide and silver cyanate) with imidazole in acetonitrile, achieving 70–74% decay-corrected yields .

Q. How does the compound’s stability in aqueous conditions compare to methyl isocyanate (MIC)?

Unlike MIC, which rapidly hydrolyzes to 1,3-dimethylurea in water, this compound exhibits high stability in aqueous media. This is attributed to the electron-withdrawing imidazole group, which reduces susceptibility to hydrolysis while retaining reactivity with N-, O-, and S-nucleophiles. Stability tests show no degradation in aqueous solutions for up to 80 minutes at room temperature .

Q. Which nucleophiles react with this compound, and under what conditions?

The compound reacts with amines, alcohols, and thiols under mild alkaline conditions (e.g., triethylamine in acetonitrile or water). For example:

- Amines : Forms urea derivatives (e.g., 1-(benzothiazol-2-yl)-3-methylurea, 94% yield) .

- Thiols : Produces thiocarbamates (e.g., S-(4-chlorophenyl) N-methylthiocarbamate, 76% yield) .

- Alcohols : Generates carbamates (e.g., 1-naphthyl-N-methylcarbamate, 65% yield) . Reactions typically occur at 50–80°C within 1 hour, with purification via HPLC or column chromatography .

Advanced Research Questions

Q. How can researchers analyze the irreversible inhibition kinetics of serine proteases by this compound?

The inhibition mechanism follows pseudo-first-order kinetics. A two-step process involves:

- Initial reversible binding : Measured via fluorescence quenching or surface plasmon resonance (SPR).

- Irreversible covalent modification : Quantified using progress curve analysis under pre-steady-state conditions. The rate constant () and inhibition constant () are derived using Tian-Tsou plots, where substrate reaction rates are monitored in the presence of the inhibitor . For example, inhibition of urokinase shows and .

Q. How can contradictions between radiochemical and chemical yields in carbamoylation reactions be resolved?

Radiochemical yields (e.g., 18–71% for [11C]methyl derivatives) are often lower than chemical yields (65–94%) due to:

- Radiolysis : Degradation of [11C] intermediates during synthesis.

- Automation constraints : Suboptimal mixing or heating in flow reactors. Strategies to mitigate this include:

- Co-labeling experiments : Using [13C]methyl iodide to validate intermediates via NMR .

- Solvent optimization : Replacing acetonitrile with DMF to enhance nucleophilicity .

Q. What strategies improve radiochemical yield in automated synthesis?

Key improvements include:

- Pre-concentration of [11C]methyl iodide : Reduces losses in gas-phase transfer.

- In-line purification : Solid-phase extraction (SPE) cartridges remove unreacted precursors.

- Temperature control : Maintaining 180°C in the silver cyanate reactor minimizes byproducts. These adjustments increase yields from 18% to 64% for thiocarbamates and ureas .

Q. How does modifying the hexylamino side chain affect inhibitory potency?

Structure-activity relationship (SAR) studies show:

- Chain length : The six-carbon hexyl group optimizes hydrophobic interactions with protease active sites (e.g., urokinase).

- Amino group positioning : Terminal amines enhance hydrogen bonding with catalytic serine residues. Analogues with shorter chains (e.g., butyl) exhibit 10-fold lower values .

Q. Which analytical techniques confirm structure and purity post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.